molecular formula C21H17N3O B2983772 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide CAS No. 476633-91-7

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2983772
CAS No.: 476633-91-7
M. Wt: 327.387
InChI Key: UZGJKBHLERIDTJ-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzimidazole core, a privileged scaffold in pharmacology known to be structurally similar to purines found in natural nucleotides, which allows such derivatives to interact effectively with biological polymers like enzymes and receptors . Benzimidazole-based compounds are extensively researched for a wide spectrum of pharmacological activities. Current scientific literature highlights their potential as antimicrobial , anticancer , and anticonvulsant agents . For instance, related compounds have been investigated as inhibitors of kinesin spindle protein (KSP) for the treatment of cancer , and other close analogues have shown potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with their mechanism potentially linked to the GABAergic system . The presence of the benzamide group further enhances the molecule's ability to form key hydrogen bonds, which is a critical design feature for improving interactions with biological targets such as the GABA A receptor . Researchers can utilize this compound as a key intermediate or reference standard in developing novel therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-5-4-6-16(13-14)21(25)22-17-11-9-15(10-12-17)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGJKBHLERIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide typically involves the condensation of 4-(1H-benzimidazol-2-yl)aniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological activity of benzimidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Biological Activity Reference
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide (Target) 3-methylbenzamide Not explicitly reported in evidence; inferred potential based on structural analogs -
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide (7h) Carbamothioyl linker, imidazolidinone, 3-methyl Unspecified; structural similarity suggests possible kinase modulation
WAY-270360 (N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide) 2,4-dimethoxybenzamide Sirtuin modulator; EGFR inhibitor
N-(4-(1H-Benzimidazol-2-yl)phenyl)-4-(1H-benzimidazol-2-yl)-benzamide (8-10) Dual benzimidazole groups Antibacterial (MRSA), antifungal (Candida albicans)
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Acetamide, 4-methoxy Analgesic via PPARγ agonism; antioxidant
Key Observations:
  • Substituent Effects: The 3-methyl group in the target compound may improve lipophilicity compared to the 2,4-dimethoxy groups in WAY-270360, which could enhance solubility but reduce membrane penetration . Dual benzimidazole derivatives (e.g., compounds 8-10) exhibit enhanced antibacterial activity against MRSA, suggesting that additional benzimidazole moieties strengthen target binding .

Physical Properties

Physical properties such as melting points and solubility provide insights into stability and formulation feasibility.

Table 2: Physical Property Comparisons
Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
Target Compound Not reported Inferred moderate ~347.4 (calculated) -
Compound 7h 220–221 Not reported 439.9
WAY-270360 Not reported Insoluble in DMSO 373.4
B8 Not reported Likely moderate 325.3
Key Observations:
  • The target compound’s lower molecular weight (~347.4) compared to compound 7h (439.9) may improve bioavailability.
  • WAY-270360’s insolubility in DMSO could limit its utility in preclinical studies, whereas the target’s 3-methyl group might offer better solubility in organic solvents .
Antimicrobial Activity:
  • Compounds with dual benzimidazole cores (8-10) demonstrated efficacy against MRSA and Candida albicans, comparable to ampicillin . The target compound’s single benzimidazole may reduce antibacterial potency unless the 3-methyl group compensates via hydrophobic interactions.
  • Hydrazide derivatives (e.g., compound 17 in ) showed antibacterial activity, highlighting the role of flexible linkers in target engagement .
Analgesic and Anti-inflammatory Activity:
  • B8 attenuated morphine-induced hyperalgesia via PPARγ agonism, suggesting that electron-donating groups (e.g., methoxy) enhance CNS activity . The target’s 3-methyl group, being less polar, might limit blood-brain barrier penetration.
Anticancer and Kinase Modulation:
  • WAY-270360’s EGFR inhibition indicates that benzamide substituents can dictate kinase selectivity. The target’s 3-methyl group may sterically hinder binding to EGFR but could favor other targets .

Biological Activity

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

PropertyValue
Molecular FormulaC18H16N2O
Molecular Weight284.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The presence of the benzimidazole moiety contributes significantly to its biological activities, particularly through interactions with various biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have shown that this compound exhibits potent inhibitory effects against various pathogens:

  • Chlamydia pneumoniae : The compound demonstrated a minimum inhibitory concentration (MIC) of 10 μM against C. pneumoniae CWL-029 and 6.3 μM against clinical strain CV-6, indicating strong antichlamydial activity .
  • Leishmania donovani : Research indicates that the compound possesses significant antiparasitic activity, which is crucial for developing treatments against Leishmaniasis.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • In vitro studies revealed cytotoxic effects against K562S (IMA-sensitive) and K562R (IMA-resistant) cells, with assessments conducted using MTT assays to evaluate cell viability .
  • The compound also induced apoptosis in these cells, evidenced by increased activity of caspases 3/7 and altered expression levels of apoptosis-related genes (BAX, BIM, BAD) .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer properties. For instance, it has been suggested that it interacts with protein arginine deiminase 4 (PAD4), which is implicated in autoimmune disorders .

Case Studies and Research Findings

Several studies highlight the biological activity of benzimidazole derivatives, providing context for the significance of this compound:

  • Antibacterial Studies : A series of benzimidazole derivatives were evaluated for their antibacterial properties using the broth microdilution method. Compounds similar to this compound exhibited MIC values comparable to standard antibiotics .
  • Pharmacological Reviews : Comprehensive reviews on benzimidazole derivatives emphasize their broad-spectrum pharmacological properties, including anticancer and antimicrobial effects. These reviews collate data from numerous studies conducted over several years .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling benzimidazole precursors with substituted benzamide derivatives. For example, refluxing intermediates (e.g., 4-(1H-benzimidazol-2-yl)aniline) with 3-methylbenzoyl chloride in aprotic solvents like acetonitrile under basic conditions (e.g., K₂CO₃) achieves amide bond formation . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours at 80–100°C). Column chromatography (eluent: chloroform/methanol, 3:1 v/v) is recommended for purification, with yields ranging from 48–65% depending on substituent steric effects .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry. Key signals include aromatic protons (δ 7.6–8.0 ppm for benzimidazole, δ 6.9–7.4 ppm for phenyl), amide NH (δ 8.2–8.5 ppm, broad), and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 356.3 for C₂₁H₁₈N₃O) .
  • X-Ray Crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.97 Å, b = 16.43 Å) resolve bond angles and torsion strains in the benzimidazole-phenyl linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., benzimidazole NH proton exchange) or residual solvents. Strategies include:

  • Variable Temperature NMR : Suppress dynamic effects by cooling to –40°C .
  • Deuterium Exchange : Confirm labile protons (e.g., NH) via D₂O shake tests.
  • High-Resolution MS : Rule out isobaric interferences (e.g., distinguish [M+H]⁺ from adducts) with HRMS (accuracy < 2 ppm) .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination. For example, competitive inhibition models (Lineweaver-Burk plots) assess binding affinity .
  • Molecular Docking : Align the compound’s 3D structure (from crystallography) with target enzymes (e.g., bacterial AcpS-PPTase) using AutoDock Vina. Focus on π-π stacking (benzimidazole-aromatic residues) and H-bonding (amide NH to catalytic aspartate) .
  • Mutagenesis Studies : Replace key residues (e.g., D35A in AcpS-PPTase) to validate binding interactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-methyl with CF₃ or Cl) to assess steric/electronic effects on bioactivity .
  • Pharmacophore Mapping : Identify critical features (e.g., benzimidazole NH as H-bond donor, methyl group for lipophilicity) using Schrödinger’s Phase .
  • ADME Profiling : Measure logP (e.g., shake-flask method) and metabolic stability (human liver microsomes) to correlate substituents with pharmacokinetics .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported procedures?

  • Critical Analysis : Yield disparities (e.g., 48% vs. 65%) arise from:

  • Solvent Polarity : Polar solvents (DMF) improve solubility but may promote side reactions (e.g., hydrolysis of acyl chloride).
  • Catalyst Use : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) increases efficiency but requires rigorous exclusion of moisture .
  • Workup Protocols : Premature crystallization (e.g., ice-cold water quenching) can trap impurities, reducing isolated yields .

Methodological Best Practices

  • Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and use inert atmospheres (N₂/Ar) to minimize oxidation of benzimidazole intermediates .
  • Crystallization Optimization : Recrystallize from methanol/water (7:3 v/v) to enhance crystal purity for X-ray studies .
  • Biological Assay Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and validate enzyme activity with positive controls (e.g., ATP hydrolysis rates) .

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